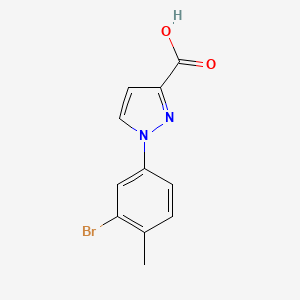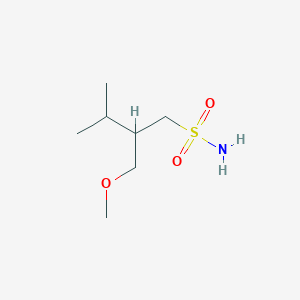
1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one is an organic compound that features a fluorophenyl group, a hydroxypropylthio group, and an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzene, undergoes halogenation to introduce the fluorine atom.
Thioether Formation: The fluorophenyl intermediate reacts with a thiol compound, such as 3-mercaptopropanol, under basic conditions to form the thioether linkage.
Ketone Formation:
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-amine: Similar structure but with an amine group instead of a ketone.
1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-thiol: Similar structure but with a thiol group instead of a ketone.
Uniqueness
1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one is unique due to the combination of its fluorophenyl, hydroxypropylthio, and ethanone groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
属性
分子式 |
C11H13FO2S |
|---|---|
分子量 |
228.28 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-2-(3-hydroxypropylsulfanyl)ethanone |
InChI |
InChI=1S/C11H13FO2S/c12-10-4-2-9(3-5-10)11(14)8-15-7-1-6-13/h2-5,13H,1,6-8H2 |
InChI 键 |
JSYJIACDNNNDDT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)CSCCCO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)

![1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13635558.png)





![2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13635589.png)

![1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13635593.png)
